3-ethyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
3-ethyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c1-3-12-6-5(10-11-12)7(13-2)9-4-8-6/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYUWNYXFWTUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazole Ring
The triazolo[4,5-d]pyrimidine core is synthesized by reacting 4-amino-6-(methylsulfanyl)pyrimidine-2-thiol with hydrazine hydrate. This step involves refluxing in ethanol for 12 hours, yielding a hydrazinyl intermediate. Subsequent cyclization is achieved using acetic anhydride under catalytic sulfuric acid, forming the triazole ring.
Reaction Conditions
Ethyl Group Introduction
The 3-ethyl substituent is introduced via alkylation of the triazole nitrogen. Potassium carbonate (2.76 g, 0.02 mol) and ethyl iodide (2.84 g, 0.02 mol) in dimethylformamide (DMF) facilitate this reaction at room temperature for 4 hours. Neutralization with glacial acetic acid and recrystallization from ethanol yields the final product.
Methylsulfanyl Functionalization via Pyrimidine Thiol Alkylation
Precursor Synthesis
4-Chloro-6-hydrazinylpyrimidine-2-thiol serves as the starting material. Treatment with methyl iodide in DMF in the presence of potassium carbonate (2.76 g, 0.02 mol) selectively substitutes the thiol group with a methylsulfanyl moiety.
Key Data
One-Pot Alkylation-Cyclization
A streamlined approach combines alkylation and cyclization in a single pot. Ethyl 2-cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane to form a pyrimidine precursor, followed by hydrazine cyclization and methyl iodide treatment. This method reduces purification steps and achieves 80–85% yield.
Multicomponent Condensation Strategies
Eco-Friendly Synthesis
An environmentally benign protocol uses p-toluenesulfonic acid (p-TsOH) in boiling water to condense triazolamine, aldehydes, and malononitrile. This four-component reaction achieves 81–91% yield in 4 hours.
Advantages
-
Eliminates organic solvents.
-
Reduces reaction time by 50% compared to traditional methods.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the condensation of triazole-4-carboxamide with cyclohexanone and malononitrile in ethanol. Yields of 66% are achieved in 30 minutes, showcasing improved efficiency.
Purification and Characterization
Recrystallization Techniques
Crude product is purified via recrystallization from ethanol or DMF, enhancing purity to >99.5%. Excess reagents like ethyl cyanoacetate are recovered via distillation for reuse.
Analytical Data
| Technique | Key Findings |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃), δ 2.58 (s, 3H, SCH₃), δ 4.32 (q, J=7.1 Hz, 2H, NCH₂) |
| IR | 1510 cm⁻¹ (C=N), 1046 cm⁻¹ (C-O-C) |
| HPLC | Purity: 99.7–99.9% |
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Time | Environmental Impact |
|---|---|---|---|---|
| Hydrazine Cyclization | 64–72% | >99.5% | 16 hours | Moderate (uses DMF) |
| Multicomponent | 81–91% | 99.5% | 4 hours | Low (aqueous) |
| Microwave-Assisted | 66% | 99.8% | 0.5 hours | Low (ethanol) |
The multicomponent method offers the best balance of efficiency and sustainability, while microwave-assisted synthesis prioritizes speed. Traditional hydrazine routes remain valuable for scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and reagents like hydrochloric acid (HCl) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Antiplatelet Activity
Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antiplatelet activity . For instance, analogues related to ticagrelor, an established antiplatelet agent, have shown promising results in inhibiting platelet aggregation. The structure-activity relationship (SAR) studies suggest that modifications in the 7-position of the triazolo ring can enhance antiplatelet effects while maintaining selectivity against various biological targets .
Antibacterial Activity
The antibacterial properties of triazolo[4,5-d]pyrimidines have also been investigated. Certain compounds within this class have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to be distinct from their antiplatelet effects, indicating potential for dual-action therapeutics .
Case Studies and Experimental Results
-
Ticagrelor Analogues : A study synthesized several ticagrelor analogues and evaluated their antiplatelet and antibacterial activities. The results showed that while some compounds maintained strong antiplatelet activity comparable to ticagrelor, their antibacterial efficacy varied significantly depending on structural modifications .
Compound Antiplatelet Activity (Fold-inhibition) Antibacterial Activity (MIC, mM) Ticagrelor 1.0 (reference) Not tested Analogue A 0.85 200 Analogue B 0.90 >200 - Mechanistic Studies : Investigations into the mechanism of action revealed that the antiplatelet activity is likely mediated through the inhibition of specific platelet receptors involved in aggregation pathways. In contrast, antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Mechanism of Action
The mechanism by which 3-ethyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The triazolo[4,5-d]pyrimidine scaffold is versatile, with modifications at positions 3, 5, and 7 significantly impacting biological activity, solubility, and selectivity. Below is a comparative analysis of key derivatives:
Key Observations:
Position 3 Substituents: Ethyl vs. Benzyl groups, while enhancing binding affinity in some cases (e.g., VAS2870’s NADPH oxidase inhibition ), increase lipophilicity, which may limit bioavailability. Decyl: Bulky alkyl chains (e.g., decyl) are associated with antiviral activity but may compromise solubility .
Position 7 Substituents :
- Methylsulfanyl (SCH₃) : This group is linked to submicromolar cytotoxicity in pyrrolo[2,3-d]pyrimidines . Its moderate polarity balances solubility and membrane permeability.
- Benzoxazolylthio : Found in VAS2870, this substituent enhances potency but introduces aromatic bulk, reducing aqueous solubility .
- Amines/Piperazinyl : Polar substituents (e.g., cyclopropylamine , piperazinyl ) improve water solubility and enable hydrogen bonding, critical for target engagement in kinase inhibitors.
Pharmacokinetic and Pharmacodynamic Considerations
- Solubility : The target compound’s ethyl and methylsulfanyl groups likely confer better solubility than benzyl derivatives (e.g., logP of VAS2870 ≈ 4.5 vs. estimated logP < 3 for the target).
- Selectivity: Methylsulfanyl derivatives in pyrrolo[2,3-d]pyrimidines exhibit cancer cell selectivity over normal fibroblasts , suggesting the target may share this trait. In contrast, benzoxazolylthio derivatives like VAS2870 show broad NADPH oxidase isoform inhibition .
- Synthetic Accessibility : Chloro intermediates (e.g., 3-benzyl-7-chloro-derivatives ) are common precursors for further functionalization, highlighting the feasibility of modifying the target compound’s SCH₃ group.
Biological Activity
3-Ethyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound characterized by its unique triazolopyrimidine structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and synthetic methodologies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 196.29 g/mol. Its structure includes a triazole ring fused with a pyrimidine moiety, featuring a methylsulfanyl group at the 7-position and an ethyl group at the 3-position. These structural attributes are crucial for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines using the MTT assay to determine cell viability. The compound demonstrated potent antiproliferative effects against human breast cancer cell lines MDA-MB-231 and MCF-7 with IC50 values indicating strong cytotoxicity (Table 1).
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 5.2 |
| MCF-7 | 4.8 |
These results suggest that the compound may induce apoptosis in cancer cells, although further studies are needed to elucidate the underlying mechanisms.
Antiviral Properties
In addition to its anticancer potential, this compound has been investigated for antiviral activity. Preliminary studies have shown that it can inhibit specific enzymes critical for viral replication. For instance, it has been noted to exhibit activity against certain strains of influenza virus and herpes simplex virus (HSV), making it a candidate for further antiviral drug development.
The biological activity of this compound is believed to involve inhibition of key enzymatic pathways associated with cancer cell proliferation and viral replication. It is hypothesized that the methylsulfanyl group enhances binding affinity to target proteins involved in these processes.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Gastric Cancer Models : In vivo studies using murine models of gastric cancer showed significant tumor reduction upon treatment with this compound compared to controls.
- Viral Infections : A study examining the effects on HSV-infected cells reported a reduction in viral load and improved survival rates in treated groups.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes which can be optimized for yield and purity. Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties. For example:
| Derivative | Modification | Biological Activity |
|---|---|---|
| 1-(4-(3-Ethyl-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)phenyl)urea | Morpholine addition | Enhanced solubility |
| 1-(3-Ethyl-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine | Incorporation of piperazine | Altered biological profile |
These modifications have led to compounds with varied activities including increased solubility and altered pharmacodynamics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-ethyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and how can intermediates be stabilized?
- Methodology : The compound can be synthesized via nitrosation of 5-amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide derivatives using NaNO₂ in acidic conditions (e.g., acetic acid) . Key steps include alkylation with ethyl iodide (for the 3-ethyl group) and sulfur nucleophilic substitution for the methylsulfanyl moiety. Stabilization of intermediates (e.g., thione derivatives) requires inert atmospheres (N₂) and low-temperature storage to prevent oxidation .
- Data : Yields for analogous compounds range from 67% to 86% under optimized conditions (e.g., controlled stoichiometry, solvent selection) .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this triazolopyrimidine derivative?
- Methodology :
- ¹H NMR : The ethyl group (3-position) appears as a triplet (~1.3 ppm, CH₂CH₃) and quartet (~4.2 ppm, N-CH₂). The methylsulfanyl group shows a singlet at ~2.5 ppm (S-CH₃). Aromatic protons in the triazolopyrimidine core resonate between 8.0–8.5 ppm .
- MS : Molecular ion peaks [M+H]⁺ align with the molecular formula C₉H₁₁N₅S (calc. 229.08 g/mol). Fragmentation patterns include loss of CH₃S· (45 Da) and C₂H₅· (29 Da) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodology : Use cell viability assays (MTT/XTT) on cancer lines (e.g., MCF-7, A549) at concentrations 1–100 μM. For enzyme inhibition (e.g., NADPH oxidase), employ lucigenin-based chemiluminescence to measure ROS production inhibition . Include positive controls (e.g., VAS2870 for NOX inhibition) and validate via dose-response curves (IC₅₀ calculation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of 3-ethyl-7-(methylsulfanyl)-triazolopyrimidine derivatives?
- Methodology :
- Substitution Analysis : Compare bioactivity of derivatives with varied alkyl chains (e.g., ethyl vs. cyclopentyl at N3) and sulfur substituents (methylsulfanyl vs. propylthio). For example, 3-ethyl derivatives show higher metabolic stability than 3-methyl analogs .
- Data : In c-Met kinase inhibition studies, triazolopyrimidines with bulky N3 substituents (e.g., quinolin-6-ylmethyl) exhibit IC₅₀ < 0.9 μM, while smaller groups reduce potency .
Q. What mechanistic approaches resolve contradictions in NOX inhibition data between cell-free and cellular assays?
- Methodology :
- Cell-Free Systems : Use purified NOX isoforms (e.g., NOX2, NOX4) to assess direct inhibition. For 3-ethyl-7-(methylsulfanyl)-triazolopyrimidine, competitive vs. non-competitive inhibition can be determined via Lineweaver-Burk plots .
- Cellular Assays : Address off-target effects (e.g., mitochondrial ROS interference) using ROS scavengers (e.g., PEG-SOD) or genetic knockdown (siRNA). Discrepancies may arise from compound permeability or metabolic degradation .
Q. How can computational modeling predict binding modes of this compound to therapeutic targets like adenosine receptors or kinases?
- Methodology :
- Docking : Use AutoDock Vina to model interactions with adenosine A₂A receptor (PDB: 3REY). Key residues (e.g., His264, Glu169) may form hydrogen bonds with the triazole ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Free energy calculations (MM-PBSA) quantify binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
